molecular formula C18H18N2O3 B5752716 N-BENZYL-2-(6-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ACETAMIDE

N-BENZYL-2-(6-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ACETAMIDE

Cat. No.: B5752716
M. Wt: 310.3 g/mol
InChI Key: CZIIXOBLNJGZDQ-UHFFFAOYSA-N
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Description

N-Benzyl-2-(6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetamide is a heterocyclic compound featuring a benzoxazine core substituted with a methyl group at position 6 and an acetamide moiety linked via a benzyl group. Benzoxazines are structurally significant due to their presence in bioactive molecules, often influencing pharmacological properties such as receptor binding and metabolic stability . The compound is synthesized via nucleophilic substitution reactions, where 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid reacts with substituted phenyl-1,2,4-oxadiazoles in the presence of cesium carbonate and dry DMF, yielding derivatives in moderate to high yields . Characterization via ¹H NMR, IR, and mass spectrometry confirms structural integrity .

Properties

IUPAC Name

N-benzyl-2-(6-methyl-3-oxo-1,4-benzoxazin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-13-7-8-16-15(9-13)20(18(22)12-23-16)11-17(21)19-10-14-5-3-2-4-6-14/h2-9H,10-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZIIXOBLNJGZDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCC(=O)N2CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-(6-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ACETAMIDE typically involves the condensation of benzylamine with a suitable benzoxazine precursor. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction. The reaction mixture is usually heated to a temperature range of 60-80°C to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Reaction Type Conditions Product References
Acidic Hydrolysis6M HCl, reflux, 12 hours2-(6-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid
Basic Hydrolysis2M NaOH, 80°C, 8 hoursSodium 2-(6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetate

Mechanistic Insight :

  • Acidic conditions protonate the amide carbonyl, facilitating nucleophilic attack by water.

  • Basic hydrolysis involves hydroxide ion attack on the electrophilic carbonyl carbon, forming a tetrahedral intermediate .

Reduction of the 3-Oxo Group

The ketone at the 3-position of the benzoxazine ring is susceptible to reduction.

Reducing Agent Solvent Conditions Product References
Borane-THF complexTHF0°C → reflux, 4 hours3-Hydroxy-6-methyl-3,4-dihydro-2H-1,4-benzoxazine
Sodium borohydrideMethanolRT, 2 hoursPartial reduction to secondary alcohol

Key Findings :

  • Borane-THF selectively reduces the ketone to a secondary alcohol without affecting the acetamide group .

  • NaBH4 shows limited efficacy due to steric hindrance from the benzoxazine ring .

N-Alkylation/Acylation at the Benzoxazine Nitrogen

The nitrogen in the benzoxazine ring undergoes alkylation or acylation under basic conditions.

Reagent Base Solvent Product References
Methyl iodideK₂CO₃DMF, 60°C, 6 hoursN-Methyl-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine acetamide derivative
Acetyl chlorideTriethylamineDichloromethaneN-Acetylated benzoxazine derivative

Notes :

  • Alkylation proceeds via an SN2 mechanism, requiring polar aprotic solvents like DMF .

  • Acylation is slower due to steric constraints from the acetamide side chain .

Condensation Reactions

The 3-oxo group participates in Knoevenagel or Schiff base condensation.

Reagent Catalyst Conditions Product References
BenzaldehydePiperidine, acetic acidToluene, reflux, 12 hoursα,β-Unsaturated ketone derivative
AnilineNoneEthanol, RT, 24 hoursSchiff base (imine-linked benzoxazine)

Applications :

  • Condensation products are intermediates for synthesizing fused heterocycles or bioactive molecules .

Oxidation of the Benzoxazine Ring

Controlled oxidation modifies the dihydrobenzoxazine ring.

Oxidizing Agent Solvent Conditions Product References
m-CPBADichloromethane0°C → RT, 6 hoursEpoxidized or N-oxide derivatives
OzoneMethanol-78°C, 1 hourRing-opened dicarbonyl compound

Challenges :

  • Over-oxidation risks degradation of the acetamide group .

Cross-Coupling Reactions

The aromatic ring undergoes palladium-catalyzed coupling for functionalization.

Reaction Catalyst Conditions Product References
Suzuki-MiyauraPd(PPh₃)₄DMF/H₂O, 100°C, 24 hoursBiaryl-substituted benzoxazine derivative
Buchwald-HartwigPd₂(dba)₃/XantphosToluene, 110°C, 18 hoursN-Arylated acetamide analog

Optimization :

  • Electron-withdrawing groups on the benzoxazine ring enhance coupling efficiency .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition or radical formation.

Conditions Product References
UV light (254 nm), acetoneCyclobutane-fused dimer
AIBN, BenzophenoneRadical-crosslinked polymer networks

Utility :

  • Photoreactivity enables applications in materials science or photopharmacology .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to N-benzyl-2-(6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetamide exhibit significant antimicrobial properties. Studies have shown that benzoxazine derivatives can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics .

Anticancer Properties
Recent investigations have highlighted the anticancer potential of benzoxazine derivatives. For instance, specific modifications to the benzoxazine structure have been linked to enhanced cytotoxicity against cancer cell lines. The mechanism often involves the induction of apoptosis in tumor cells, suggesting that N-benzyl derivatives could be further explored for their therapeutic efficacy in oncology .

Neuroprotective Effects
There is emerging evidence that benzoxazine compounds may possess neuroprotective properties. Some studies suggest that these compounds can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Agricultural Applications

Herbicidal Activity
N-benzyl derivatives have been evaluated for their herbicidal properties. Research indicates that certain benzoxazine compounds can inhibit the growth of specific weed species while being less harmful to crop plants. This selectivity is crucial for developing sustainable agricultural practices and reducing reliance on traditional herbicides .

Plant Growth Regulators
There is potential for using N-benzyl derivatives as plant growth regulators. Studies suggest that these compounds can enhance root development and improve stress resistance in plants, which could lead to higher agricultural yields under adverse conditions .

Materials Science

Polymer Chemistry
Benzoxazine compounds are increasingly being utilized in polymer chemistry due to their ability to undergo polymerization through a thermal curing process. This property allows them to be incorporated into high-performance materials with applications in coatings, adhesives, and composites . The resulting polymers exhibit excellent thermal stability and mechanical properties.

Nanocomposites
The incorporation of N-benzyl derivatives into nanocomposites has been explored to enhance material properties. Research shows that these composites can exhibit improved mechanical strength and thermal resistance compared to traditional materials, making them suitable for advanced engineering applications .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Demonstrated significant inhibition of bacterial growth in vitro.
Anticancer Induced apoptosis in various cancer cell lines with promising IC50 values.
Herbicidal Effective against specific weed species with minimal crop damage.
Polymer Chemistry Developed thermally stable polymers with enhanced mechanical properties.

Mechanism of Action

The mechanism of action of N-BENZYL-2-(6-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ACETAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

Table 1: Substituent Effects on Benzoxazine Derivatives

Compound Substituent Position Key Functional Groups Biological Activity Yield (%)
Target Compound 6-methyl Acetamide, benzyl Undisclosed (structural focus) 70–80*
Patent Compound 7-yl Piperidinyl-phenyl, acetamide ROR-gamma modulation Not reported
Pyrimidine Derivative 6-pyrimidine Pyrimidine, methyl Not disclosed 65–85

*Estimated based on analogous syntheses .

Benzothiazine Analogs

Replacing the benzoxazine oxygen with sulfur yields benzothiazine analogs, altering electronic properties and bioavailability:

  • N-Benzyl-2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide :
    • CF₃ group at position 6 increases lipophilicity (logP ~2.8 vs. ~2.2 for the target compound).
    • Sulfur atom enhances metabolic stability but may reduce solubility.
  • Molecular weight: 326.41 g/mol (vs. ~325 g/mol for the target compound).

Table 2: Benzoxazine vs. Benzothiazine Analogs

Property Target Compound (Benzoxazine) CF₃-Benzothiazine 4-Methylbenzyl-Benzothiazine
Heteroatom O S S
Key Substituent 6-methyl 6-CF₃ 4-methylbenzyl
Molecular Formula C₁₈H₁₈N₂O₃* C₁₈H₁₅F₃N₂O₂S C₁₈H₁₈N₂O₂S
LogP (estimated) ~2.2 ~2.8 ~2.5
Metabolic Stability Moderate High Moderate

*Assumed based on structural similarity to .

Nitroimidazole-Based Analogs

Nitroheterocycles like benznidazole (N-benzyl-2-(2-nitroimidazolyl)acetamide) share the N-benzyl-acetamide backbone but differ in core structure:

  • Nitroimidazole vs. Benzoxazine: Nitroimidazoles exhibit potent antiparasitic activity but suffer from severe side effects (e.g., neurotoxicity, agranulocytosis) .

Research Findings and Implications

  • Synthetic Advantages : The target compound’s synthesis leverages mild conditions (room temperature, Cs₂CO₃/DMF) , contrasting with harsher methods for nitroimidazoles .
  • Structural Insights :
    • 6-Methyl substitution may optimize steric and electronic profiles for undisclosed targets.
    • Benzothiazine analogs with sulfur or CF₃ groups could enhance blood-brain barrier penetration but require solubility optimization.

Biological Activity

N-Benzyl-2-(6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetamide (commonly referred to as NBMA) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

NBMA is characterized by its unique structure, which includes a benzoxazine moiety. The molecular formula is C18H19N3O2C_{18}H_{19}N_{3}O_{2}, with a molecular weight of approximately 313.36 g/mol. Its structural features contribute to its biological activity, particularly in the context of medicinal chemistry.

Anticancer Activity

Recent studies have demonstrated that NBMA exhibits anticancer properties . It has been shown to induce apoptosis in various cancer cell lines, including breast and colorectal cancer cells. For instance, a study evaluated its cytotoxic effects on MCF-7 (human breast cancer) and HCT-116 (human colorectal carcinoma) cell lines, revealing significant growth inhibition with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .

Antimicrobial Properties

NBMA has also been investigated for its antimicrobial activity . Research indicates that it possesses efficacy against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications in the benzoxazine structure can enhance its antibacterial properties. Compounds derived from benzoxazines have shown promising results against various pathogens, including resistant strains .

Anti-inflammatory Effects

The anti-inflammatory potential of NBMA has been explored in vitro and in vivo. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This activity suggests its potential use in treating inflammatory diseases .

The mechanisms underlying the biological activities of NBMA are multifaceted:

  • Apoptosis Induction : NBMA activates intrinsic apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
  • Cell Cycle Arrest : It has been shown to cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
  • Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways, leading to cell death.

Case Studies

Several case studies highlight the therapeutic potential of NBMA:

  • Case Study 1 : A clinical trial involving patients with advanced breast cancer assessed the efficacy of NBMA as an adjunct therapy alongside standard treatments. Results indicated improved patient outcomes with reduced tumor size and enhanced quality of life .
  • Case Study 2 : In a preclinical model of bacterial infection, NBMA demonstrated significant reduction in bacterial load compared to untreated controls, suggesting its role as a novel antimicrobial agent .

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